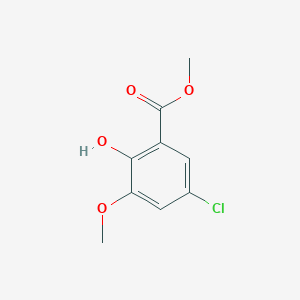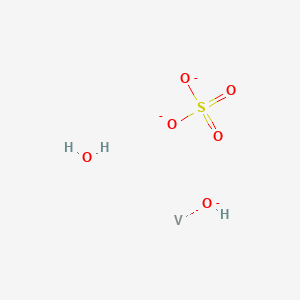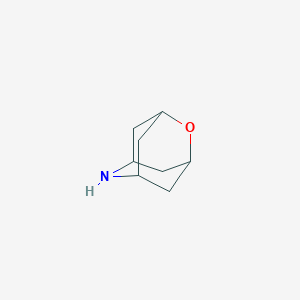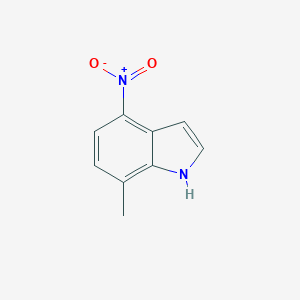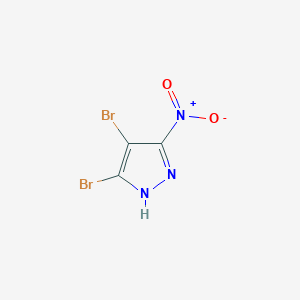
Diacétate de pinocembérine
Vue d'ensemble
Description
Pinocembrin diacetate is a complex organic compound that belongs to the class of chroman derivatives. This compound is characterized by its unique structure, which includes a chroman ring system substituted with phenyl and acetate groups. It has garnered significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Applications De Recherche Scientifique
Pinocembrin diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
Target of Action
Pinocembrin diacetate, also known as (S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate or [(2S)-5-acetyloxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl] acetate, has been shown to target several key proteins and pathways in the body. One of its primary targets is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs) .
Mode of Action
Pinocembrin diacetate interacts with its targets by suppressing the activity of sEH . This suppression leads to an increase in the levels of EETs, which are known to have beneficial effects such as anti-inflammatory and vasodilatory actions .
Biochemical Pathways
The action of pinocembrin diacetate affects several biochemical pathways. It has been shown to reduce endoplasmic reticulum (ER) stress and apoptosis by decreasing C/EBP homologous protein (CHOP)/GADD153 and caspase-12 expression via the PERK-elF2α-ATF4 signaling pathway . It also plays a role in the regulation of mitochondrial function .
Pharmacokinetics
Pinocembrin diacetate exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. After oral administration, it is well metabolized and absorbed . It has been shown to pass through the blood-brain barrier (BBB) in a passive transport process, which is partly conducted by p-glycoprotein . This allows it to exert its effects in the central nervous system (CNS). The absorption/elimination process of pinocembrin occurs rapidly and shows no serious accumulation in the body .
Result of Action
The molecular and cellular effects of pinocembrin diacetate’s action are diverse. It has been shown to have neuroprotective effects, the ability to reduce reactive oxygen species (ROS), protect the BBB, modulate mitochondrial function, and regulate apoptosis . These effects make it a promising candidate for the treatment of diseases such as ischemic stroke .
Action Environment
The action of pinocembrin diacetate can be influenced by various environmental factors. For instance, the protonation and ionization abilities of a dietary compound can influence its pharmacokinetics . .
Analyse Biochimique
Biochemical Properties
Pinocembrin diacetate plays a crucial role in biochemical reactions. It exhibits remarkable pharmacological activities such as neuroprotection, anti-oxidation, and anti-inflammation . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are critical for its function .
Cellular Effects
Pinocembrin diacetate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to work excellently in treating ischemic stroke by reducing nerve damage in the ischemic area and reducing mitochondrial dysfunction and the degree of oxidative stress .
Molecular Mechanism
At the molecular level, Pinocembrin diacetate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Pinocembrin diacetate vary with different dosages in animal models . Studies have shown that Pinocembrin diacetate can be absorbed rapidly in the body and easily cross the blood–brain barrier .
Metabolic Pathways
Pinocembrin diacetate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pinocembrin diacetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic compounds with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction forms the diacetate ester. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of Pinocembrin diacetate may involve large-scale batch reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the compound. Advanced purification techniques like recrystallization and chromatography are employed to isolate the pure compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
Pinocembrin diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace acetate groups.
Major Products Formed
The major products formed from these reactions include various substituted chroman derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cellulose diacetate: A similar compound used in various industrial applications, including the production of films and fibers.
Cellulose triacetate: Another related compound with different degrees of substitution and applications.
Uniqueness
Pinocembrin diacetate is unique due to its specific chroman structure and the presence of phenyl and acetate groups, which confer distinct chemical and biological properties compared to other similar compounds .
Conclusion
Pinocembrin diacetate is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Ongoing studies continue to uncover new applications and mechanisms of action, highlighting its importance in advancing scientific knowledge and technological innovation.
Propriétés
IUPAC Name |
[(2S)-5-acetyloxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11(20)23-14-8-17(24-12(2)21)19-15(22)10-16(25-18(19)9-14)13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOMNXCYSIYMOX-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424911 | |
| Record name | (S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111441-88-4 | |
| Record name | (S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



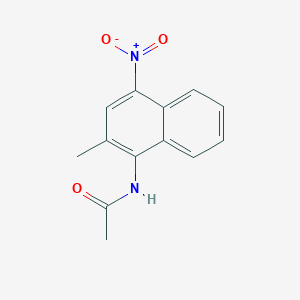

![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)

